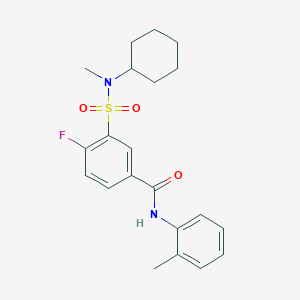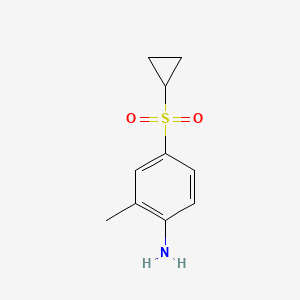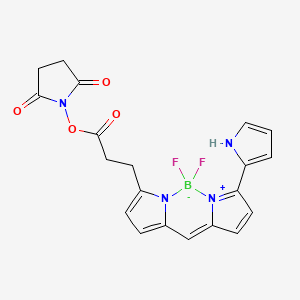
Py-BODIPY-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Py-BODIPY-NHS ester is a cell-permeable and fluorescent energy transfer probe. It is widely used in biological and chemical research due to its strong cellular engagement and optimal performance for MET kinase . The compound is known for its high fluorescence quantum yield and stability under various physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Py-BODIPY-NHS ester involves the reaction of Py-BODIPY dye with N-hydroxysuccinimide ester to form an activated ester compound. This reaction typically occurs in an anhydrous environment using solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and is carried out in a sodium bicarbonate buffer at pH 8.3, at room temperature for about one hour .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reaction conditions but with optimized parameters to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Py-BODIPY-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: Dimethylformamide (DMF), dimethylsulfoxide (DMSO), sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, reaction time of about one hour
Major Products
The major products formed from these reactions are amide conjugates of this compound with the target molecules, which exhibit bright fluorescence and are used for various labeling and detection applications .
Scientific Research Applications
Py-BODIPY-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
Py-BODIPY-NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target molecules. This covalent bonding allows the fluorescent probe to be permanently attached to the target, enabling precise tracking and imaging. The compound’s fluorescence properties are due to the BODIPY dye, which has a high extinction coefficient and fluorescence quantum yield .
Comparison with Similar Compounds
Similar Compounds
BODIPY FL-NHS ester: Similar in structure and function, used for labeling primary amines on proteins and other molecules.
NanoBRET 590: Another pyrrole-containing BODIPY-N-hydroxysuccinimide ester with high fluorescence quantum yield.
Uniqueness
Py-BODIPY-NHS ester is unique due to its optimal performance for MET kinase and its strong cellular engagement, making it highly effective for live-cell imaging and quantitative analysis of intracellular kinase target engagement .
Properties
Molecular Formula |
C20H17BF2N4O4 |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate |
InChI |
InChI=1S/C20H17BF2N4O4/c22-21(23)25-13(6-10-20(30)31-27-18(28)8-9-19(27)29)3-4-14(25)12-15-5-7-17(26(15)21)16-2-1-11-24-16/h1-5,7,11-12,24H,6,8-10H2 |
InChI Key |
CRGDXALGAHKHRS-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CN5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
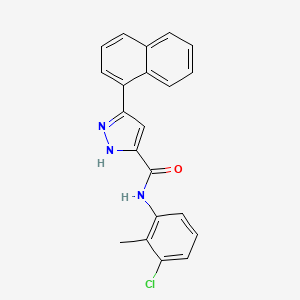
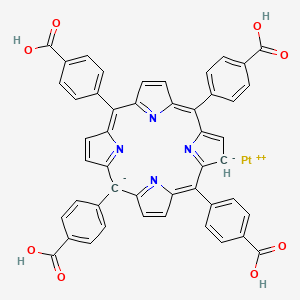
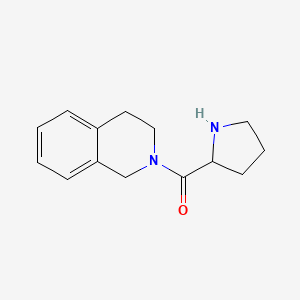
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)
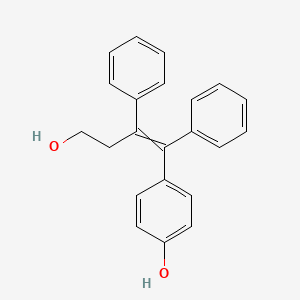
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)
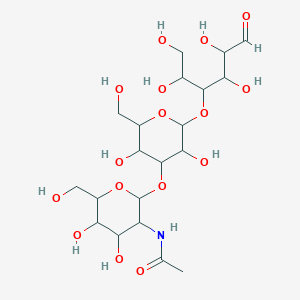
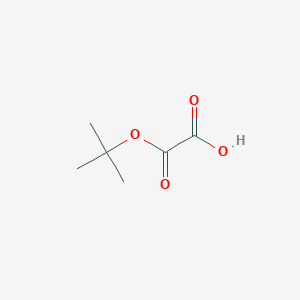
![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
